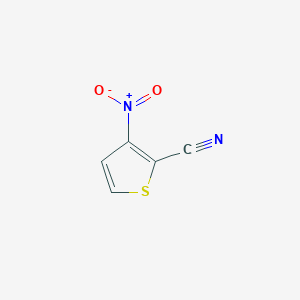

3-Nitrothiophene-2-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-nitrothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2N2O2S/c6-3-5-4(7(8)9)1-2-10-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDUMKHQWFEBPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470582 | |

| Record name | 3-nitrothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85598-51-2 | |

| Record name | 3-Nitro-2-thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85598-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-nitrothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Nitrothiophene 2 Carbonitrile and Its Precursors

Direct Synthetic Routes to 3-Nitrothiophene-2-carbonitrile

Direct functionalization of a pre-formed thiophene (B33073) ring represents the most straightforward conceptual approach to this compound. However, controlling the regiochemistry of the nitration reaction is a significant hurdle.

Nitration Strategies for Thiophene Derivatives

The nitration of thiophene and its derivatives is a well-studied but often complex reaction. The electron-rich nature of the thiophene ring makes it highly susceptible to electrophilic attack, but this reactivity can also lead to a lack of selectivity and the formation of multiple isomers. google.comnih.gov Traditional nitrating agents, such as a mixture of concentrated nitric and sulfuric acids, are often too harsh for the sensitive thiophene ring, leading to degradation. sci-hub.se Milder nitrating agents and carefully controlled reaction conditions are therefore essential.

When a deactivating, meta-directing group like a nitrile is present at the 2-position of the thiophene ring, the introduction of a nitro group is directed to the 4- and 5-positions. Achieving nitration at the 3-position is electronically disfavored, making direct nitration of 2-thiophenecarbonitrile (B31525) an inefficient route to the desired 3-nitro isomer.

A more plausible, albeit indirect, approach involves the construction of the thiophene ring with the nitro group already in place. One such method involves the reaction of 1,4-dithiane-2,5-diol (B140307) with nitroalkenes. nih.gov This tandem Michael-intramolecular Henry reaction sequence first forms a tetrahydrothiophene (B86538) intermediate, which can then be aromatized to yield a 2-substituted-3-nitrothiophene. nih.gov For the synthesis of this compound, this would necessitate the use of a nitro-substituted alkene that can be subsequently converted to a nitrile group.

Another strategy involves the use of β-thiocyanatopropenals, which can undergo a tandem Henry reaction and nucleophilic substitution on the sulfur atom to yield 2-nitrothiophenes. researchgate.net

Multicomponent and Cascade Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to heterocyclic synthesis. scielo.org.mx Similarly, cascade reactions, involving a series of intramolecular transformations, can rapidly build molecular complexity from simple starting materials. nih.gov

While no specific multicomponent or cascade reaction has been reported for the direct, one-pot synthesis of this compound, the principles of these strategies can be applied to the synthesis of its precursors. For instance, the Gewald reaction, a well-known MCR, provides a versatile route to highly substituted 2-aminothiophenes. sciforum.net This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. sciforum.net By employing a starting material with a pre-installed nitro group, it might be conceivable to construct a 3-nitro-2-aminothiophene derivative, which could then be converted to the target nitrile.

Regioselective Synthesis of this compound Isomers

The inherent challenge in the direct nitration of 2-thiophenecarbonitrile lies in overcoming the directing effects of the cyano group. Electrophilic substitution on a 2-substituted thiophene with an electron-withdrawing group predominantly yields the 5-nitro and to a lesser extent, the 4-nitro isomer. The formation of the 3-nitro isomer is generally not favored. google.com

To achieve regioselective synthesis of this compound, alternative strategies that build the ring with the desired substitution pattern are more promising. One such approach could involve the synthesis of 2-amino-3-cyanothiophene via the Gewald reaction, followed by a Sandmeyer-type reaction. The amino group at the 2-position can be diazotized and subsequently replaced with a nitro group. This multi-step sequence allows for the specific placement of the nitro group at the desired 3-position, circumventing the regioselectivity issues of direct nitration.

Synthesis of Advanced Precursors for this compound Functionalization

The synthesis of precursors that already contain the this compound core and are ready for further functionalization is crucial for the development of more complex molecules. A key precursor in this regard is 2-amino-3-cyanothiophene.

The Gewald reaction stands out as a primary method for the synthesis of 2-amino-3-cyanothiophenes. This one-pot, three-component reaction of a carbonyl compound, malononitrile (B47326), and elemental sulfur offers a straightforward entry to these valuable intermediates. sciforum.net The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. sciforum.net

Once 2-amino-3-cyanothiophene is obtained, the amino group can serve as a handle for various transformations. For instance, it can be converted to a diazonium salt, which can then be subjected to a Sandmeyer reaction to introduce a variety of substituents at the 2-position. This highlights the importance of 2-amino-3-cyanothiophene as a versatile precursor for a range of functionalized 3-cyanothiophenes.

Optimization of Reaction Conditions and Efficiency in this compound Production

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound, particularly given the challenges associated with its synthesis. Key parameters that can be tuned include the choice of reagents, solvents, temperature, and the use of catalysts. beilstein-journals.orgresearchgate.net

For nitration reactions, the selection of the nitrating agent and the reaction medium is critical. The use of milder nitrating agents can help to prevent over-reaction and degradation of the thiophene ring. sci-hub.se Continuous flow processes have also been shown to improve safety and control over highly exothermic nitration reactions. beilstein-journals.org

Catalyst Development and Screening for Improved Yields

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of synthetic transformations. In the context of thiophene nitration, the development of catalysts that can direct the substitution to the desired position is of significant interest.

Research has shown that solid acid catalysts, such as metal-exchanged montmorillonite (B579905) clays (B1170129), can improve the selectivity of nitration reactions. google.com For instance, the use of an Fe³⁺-exchanged montmorillonite clay has been reported to enhance the selectivity for 2-nitrothiophene (B1581588) in the nitration of thiophene, while avoiding the use of acetic anhydride (B1165640). google.com Although this specific example focuses on the 2-isomer, it demonstrates the potential of using tailored catalysts to control the regiochemical outcome of thiophene nitration.

Screening of different catalysts and reaction conditions is essential to identify the optimal system for the regioselective synthesis of this compound from its precursors. For example, in a potential Sandmeyer-type reaction of 2-amino-3-cyanothiophene, the choice of the copper salt and reaction conditions would need to be carefully optimized to ensure efficient conversion to the 3-nitro derivative.

Interactive Data Table: Synthesis of Substituted Thiophenes

| Starting Material(s) | Reagents and Conditions | Product | Yield (%) | Reference |

| Thiophene | Fuming HNO₃, Acetic Anhydride, Acetic Acid, 10°C | 2-Nitrothiophene and 3-Nitrothiophene mixture | 85 (total) | google.com |

| 1,4-Dithiane-2,5-diol, Nitroalkenes | 20% Triethylamine, followed by microwave irradiation on acidic alumina (B75360) with chloranil | 3-Nitro-2-substituted thiophenes | - | nih.gov |

| β-Thiocyanatopropenals, Nitromethane | Tetra-n-butylammonium fluoride (B91410) or Diisopropylethylamine | 2-Nitrothiophenes | - | researchgate.net |

| Ketone/Aldehyde, α-Cyanoester, Sulfur | Base | Polysubstituted 2-aminothiophene | - | sciforum.net |

| Thiophene | Nitric acid, Fe³⁺-montmorillonite clay, Dichloroethane, Reflux | 2-Nitrothiophene (>50% selectivity) | - | google.com |

Solvent Effects and Green Chemistry Considerations in Synthesis

The synthesis of this compound and its precursors is influenced by the choice of solvents and reaction conditions, with a growing emphasis on environmentally benign methodologies. This section explores the impact of solvents on the synthetic routes and highlights the application of green chemistry principles to minimize the environmental footprint of the production process.

Solvent Effects in the Synthesis of 2-Cyanothiophene

The primary precursor for this compound is 2-cyanothiophene. A common route to 2-cyanothiophene involves the synthesis of an intermediate, 2-bromothiophene (B119243), followed by a cyanation reaction. The initial bromination of thiophene can be carried out in various solvents, and their properties can influence the reaction's efficiency and selectivity.

For instance, the bromination of thiophene has been documented using solvents such as glacial acetic acid, carbon tetrachloride, and dichloroethane. google.comchemicalbook.comgoogle.comprepchem.com The choice of solvent can affect the solubility of reagents and the stability of intermediates, thereby influencing the reaction rate and yield. For example, a method for synthesizing 2-bromothiophene involves dissolving thiophene in acetic acid and then adding a solution of bromine in glacial acetic acid at a controlled temperature. chemicalbook.com Another approach utilizes dichloroethane as the solvent in a reaction with hydrobromic acid and hydrogen peroxide. google.com The polarity and protic or aprotic nature of the solvent play a role in stabilizing the electrophilic brominating species and the transition states of the reaction.

The subsequent conversion of 2-bromothiophene to 2-cyanothiophene, typically through nucleophilic substitution with a cyanide salt like copper(I) cyanide, is also solvent-dependent. This type of reaction often requires polar aprotic solvents, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), to facilitate the dissolution of the cyanide salt and promote the substitution reaction.

Solvent Effects in the Nitration of 2-Cyanothiophene

While specific literature detailing the solvent effects on the direct nitration of 2-cyanothiophene is not abundant, valuable insights can be drawn from studies on the nitration of thiophene and its derivatives. The thiophene ring is highly reactive towards electrophilic substitution, and the reaction conditions, including the choice of solvent, must be carefully controlled to avoid over-reaction or degradation of the starting material. stackexchange.com

A widely used reagent for the nitration of thiophene is a mixture of nitric acid and acetic anhydride. stackexchange.comorgsyn.org In this system, acetic anhydride serves both as a reagent to form the active nitrating agent, acetyl nitrate, and as a solvent. This method is often preferred over the use of strong mineral acids like sulfuric acid, which can lead to explosive reactions with the highly reactive thiophene ring. stackexchange.com The use of glacial acetic acid as a solvent for the nitration of thiophene with fuming nitric acid has also been reported. orgsyn.org

In some cases, chlorinated solvents like dichloroethane have been employed for the nitration of thiophene in the presence of a solid acid catalyst. google.com The use of a non-polar, aprotic solvent like dichloroethane can be advantageous in minimizing side reactions that might be promoted by more reactive polar or protic solvents. The choice of solvent can also influence the regioselectivity of the nitration, although for 2-substituted thiophenes, the directing effects of the substituent play a major role.

The following table summarizes the solvents used in the synthesis of precursors and the nitration of the thiophene ring, which are relevant to the synthesis of this compound.

| Reaction Step | Compound | Solvent(s) Used | Reference(s) |

| Bromination | Thiophene | Glacial Acetic Acid, Carbon Tetrachloride, Dichloroethane | google.comchemicalbook.comgoogle.comprepchem.com |

| Nitration | Thiophene | Acetic Anhydride, Glacial Acetic Acid, Dichloroethane | stackexchange.comorgsyn.orggoogle.com |

This table is generated based on analogous reactions for the synthesis of thiophene derivatives.

Green Chemistry Considerations

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of synthesizing this compound, several aspects can be considered to make the process more environmentally friendly.

One of the key principles of green chemistry is the use of safer solvents or the elimination of solvents altogether. A significant advancement in this area is the development of solvent-free synthetic methods. For instance, a facile synthesis of 3-nitro-2-substituted thiophenes has been developed using a tandem Michael-intramolecular Henry reaction followed by microwave irradiation on acidic alumina in the absence of a solvent. This approach not only eliminates the need for volatile organic solvents but also often leads to cleaner reactions and simpler work-up procedures.

The use of water as a reaction medium is another cornerstone of green chemistry. Recent research has demonstrated the feasibility of performing palladium-catalyzed direct C-H arylation of thiophene derivatives in industrial wastewater, showcasing a highly sustainable approach. researchgate.net While not directly applied to the synthesis of this compound, this demonstrates the potential for developing aqueous-based synthetic routes for functionalized thiophenes.

Catalysis also plays a crucial role in green chemistry. The use of heterogeneous catalysts, such as metal-exchanged montmorillonite clays for the nitration of thiophene, offers advantages like easy separation from the reaction mixture and the potential for reuse, which minimizes waste. google.com Furthermore, the development of thiophene-functionalized metal-organic frameworks (MOFs) as green heterogeneous catalysts for various organic reactions highlights a promising avenue for sustainable chemical synthesis. acs.org

The following table outlines some green chemistry approaches relevant to the synthesis of thiophene derivatives.

| Green Chemistry Approach | Description | Potential Application in Synthesis | Reference(s) |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using microwave irradiation or ball milling. | Synthesis of 3-nitro-2-substituted thiophenes. | |

| Aqueous Reaction Media | Utilizing water as the solvent for chemical transformations. | Pd-catalyzed C-H arylation of thiophene derivatives. | researchgate.net |

| Heterogeneous Catalysis | Employing solid catalysts that can be easily recovered and recycled. | Nitration of thiophene using metal-exchanged clays. | google.com |

| Use of Greener Solvents | Replacing hazardous organic solvents with more environmentally benign alternatives. | General principle applicable to all synthetic steps. | mdpi.com |

This table provides examples of green chemistry principles that could be applied to the synthesis of this compound.

Reactivity and Mechanistic Investigations of 3 Nitrothiophene 2 Carbonitrile

Transformations Involving the Nitrile Group (–CN)

The carbon-nitrogen triple bond in the nitrile group is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center susceptible to nucleophilic attack. fiveable.melibretexts.org This electrophilicity is further enhanced by the presence of the adjacent electron-withdrawing nitro group at the 3-position of the thiophene (B33073) ring.

The electrophilic carbon of the nitrile group readily undergoes nucleophilic addition. libretexts.org Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can attack the nitrile carbon to form an intermediate imine anion. libretexts.orgchemistrysteps.com This intermediate is typically not isolated but is hydrolyzed upon aqueous workup to yield a ketone. libretexts.orgchemistrysteps.com This reaction provides a valuable route for the synthesis of various 2-acyl-3-nitrothiophene derivatives.

The general mechanism involves the nucleophilic attack of the carbanion from the organometallic reagent on the nitrile carbon, breaking the pi bond and forming a metal salt of an imine anion. libretexts.org Subsequent protonation during acidic or aqueous workup leads to an imine, which is then hydrolyzed to the final ketone product. libretexts.org

Table 1: Nucleophilic Addition to 3-Nitrothiophene-2-carbonitrile This table is interactive. Click on the headers to sort.

| Nucleophile | Reagent Example | Intermediate | Final Product (after hydrolysis) |

|---|---|---|---|

| Alkyl/Aryl Grignard | Methylmagnesium bromide (CH₃MgBr) | Imine anion salt | 2-Acetyl-3-nitrothiophene |

| Organolithium | Phenyllithium (C₆H₅Li) | Imine anion salt | 2-Benzoyl-3-nitrothiophene |

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. researchgate.netmdpi.com In these reactions, a 1,3-dipole reacts with the carbon-nitrogen triple bond of this compound to form a new ring system.

A prominent example is the reaction with organic azides (R-N₃) to yield substituted tetrazoles. researchgate.net Another important [3+2] cycloaddition involves nitrile oxides (R-CNO), which react with nitriles to form 1,2,4-oxadiazoles. uchicago.edu More recent developments include photoinduced cycloadditions with carbenes to synthesize oxazole (B20620) derivatives. chemistryviews.org The regioselectivity of these additions is governed by the electronic properties of both the dipole and the dipolarophile. researchgate.net

Table 2: [3+2] Cycloaddition Reactions of this compound This table is interactive. Click on the headers to sort.

| 1,3-Dipole | Reagent Example | Resulting Heterocycle |

|---|---|---|

| Organic Azide | Phenylazide (PhN₃) | 5-(3-Nitro-2-thienyl)-1-phenyl-1H-tetrazole |

| Nitrile Oxide | Benzonitrile oxide (PhCNO) | 3-Phenyl-5-(3-nitro-2-thienyl)-1,2,4-oxadiazole |

The nitrile group can be selectively hydrolyzed under either acidic or basic conditions to produce a carboxylic acid or an amide. chemistrysteps.comlumenlearning.com

Acid-Catalyzed Hydrolysis: Heating this compound with an aqueous acid, such as hydrochloric or sulfuric acid, results in the formation of 3-nitrothiophene-2-carboxylic acid. libretexts.orgchemguide.co.uk The reaction proceeds through the initial formation of a primary amide (3-nitrothiophene-2-carboxamide), which is subsequently hydrolyzed to the carboxylic acid. fiveable.mechemistrysteps.com By carefully controlling the reaction conditions (e.g., temperature and reaction time), it is often possible to isolate the intermediate amide. lumenlearning.com

Base-Catalyzed Hydrolysis: Treatment with an aqueous base, like sodium hydroxide, also leads to the hydrolysis of the nitrile. chemistrysteps.comlibretexts.org This process initially forms the carboxylate salt (e.g., sodium 3-nitrothiophene-2-carboxylate). chemistrysteps.com Subsequent acidification of the reaction mixture is required to protonate the salt and yield the free 3-nitrothiophene-2-carboxylic acid. libretexts.org

The resulting carboxylic acid is a versatile intermediate that can be converted into esters via Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or other standard esterification methods.

Table 3: Hydrolysis and Derivatization of the Nitrile Group This table is interactive. Click on the headers to sort.

| Reaction | Reagents | Primary Product |

|---|---|---|

| Acid Hydrolysis (Complete) | H₂O, HCl (aq), heat | 3-Nitrothiophene-2-carboxylic acid |

| Acid Hydrolysis (Partial) | H₂O, H₂SO₄ (conc.), controlled temp. | 3-Nitrothiophene-2-carboxamide |

| Base Hydrolysis | 1. NaOH (aq), heat; 2. H₃O⁺ | 3-Nitrothiophene-2-carboxylic acid |

Reactions of the Nitro Group (–NO2)

The nitro group is a strong electron-withdrawing group that activates the thiophene ring and can itself undergo various transformations, most notably reduction. chemistry-chemists.com

The most significant reaction of the nitro group in this context is its selective reduction to an amino group (–NH₂), yielding 3-aminothiophene-2-carbonitrile (B1278636). alfa-chemistry.comsigmaaldrich.com This transformation is crucial as 2-aminothiophene derivatives are highly valuable building blocks in medicinal chemistry and for the synthesis of fused heterocyclic systems like thieno[3,2-d]pyrimidines. nih.govcapes.gov.br

Several reagents can achieve this reduction chemoselectively, leaving the nitrile group intact. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).

Dissolving Metal Reductions: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl). Stannous chloride (SnCl₂) in concentrated HCl is also a widely used system for this purpose. The reduction of a nitro group on a thiophene ring using these types of reagents has been documented. acs.org

Table 4: Selective Reduction of the Nitro Group This table is interactive. Click on the headers to sort.

| Reducing Agent/System | Conditions | Product |

|---|---|---|

| H₂ / Pd-C | Methanol or Ethanol, room temp. | 3-Aminothiophene-2-carbonitrile |

| Fe / HCl | Ethanol/Water, reflux | 3-Aminothiophene-2-carbonitrile |

| SnCl₂·2H₂O / HCl | Concentrated HCl, 0 °C to room temp. | 3-Aminothiophene-2-carbonitrile |

While reduction is the primary reaction, the nitro group can participate in other transformations.

Nucleophilic Aromatic Substitution (SNAr): The powerful electron-withdrawing effect of the nitro group, combined with that of the nitrile, activates the thiophene ring towards nucleophilic attack. Although the nitro group itself is generally a poor leaving group in SNAr reactions, its presence facilitates the displacement of other leaving groups on the ring. In some highly activated systems, direct displacement of the nitro group by potent nucleophiles can occur. nih.gov

Intramolecular Cyclization: The nitro group can act as an internal oxidant or be displaced in intramolecular cyclization reactions. For instance, if the nitrile group were converted to a side chain containing a carbanionic center, this carbanion could potentially displace the ortho-nitro group in an intramolecular nucleophilic substitution to form a fused bicyclic system, a reaction that has been observed in analogous benzene (B151609) systems. rsc.org Such transformations are key in building complex heterocyclic scaffolds from simple precursors. Radical-initiated reactions involving the nitro group have also been developed, providing pathways to various functional groups and heterocyclic structures like isoxazolines. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Ring

The reactivity of the thiophene ring in this compound is profoundly influenced by the electronic properties of the nitro (-NO₂) and nitrile (-CN) substituents. These groups dictate the preferred type of aromatic substitution reaction the molecule undergoes.

The positions on the thiophene ring where substitution reactions occur are not random; they are directed by the existing substituents. In the case of this compound, the ring is highly electron-deficient, which makes it particularly susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.com SNAr reactions typically require a good leaving group, such as a halide, on the ring. libretexts.orgyoutube.com When a leaving group is present, for instance at the 5-position, nucleophilic attack is highly favored at that site. This is because the electron-withdrawing nitro and nitrile groups can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance, particularly when they are ortho or para to the site of substitution. libretexts.orgyoutube.com

Conversely, electrophilic aromatic substitution, a common reaction for many aromatic compounds like benzene, is significantly disfavored for this compound. masterorganicchemistry.comyoutube.com The strong deactivating nature of the nitro and nitrile groups withdraws electron density from the ring, making it less attractive to electrophiles. quora.com If an electrophilic substitution were to occur, it would be directed to the positions least deactivated, which are typically meta to the strong deactivating groups. youtube.com For thiophene itself, electrophilic substitution preferentially occurs at the 2-position due to the higher stability of the resulting carbocation intermediate. pearson.com However, the presence of the deactivating groups on this compound generally prevents such reactions from occurring under standard conditions. quora.com

The nitro and nitrile groups are potent electron-withdrawing groups that exert a strong influence on the thiophene ring's reactivity through both inductive and resonance effects. researchgate.net

Activation towards Nucleophilic Aromatic Substitution (SNAr): These groups significantly lower the electron density of the aromatic ring, making it electrophilic and thus highly susceptible to attack by nucleophiles. libretexts.orgyoutube.com The presence of multiple electron-withdrawing groups enhances this effect. youtube.comorganicchemistrytutor.com The ability of the nitro group to stabilize the anionic intermediate (Meisenheimer complex) through resonance is a key factor in facilitating SNAr reactions. libretexts.orgyoutube.com This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group. libretexts.orgyoutube.com

Deactivation towards Electrophilic Aromatic Substitution (EAS): The same electron-withdrawing properties that activate the ring for nucleophilic attack deactivate it for electrophilic attack. quora.com Electrophiles, which are electron-seeking species, are repelled by the electron-poor environment of the nitro- and nitrile-substituted thiophene ring. masterorganicchemistry.comlibretexts.org This deactivation makes reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation, which are typical for benzene, very difficult to achieve on this compound. youtube.commasterorganicchemistry.com

The table below summarizes the influence of these functional groups on the primary aromatic substitution pathways.

| Reaction Type | Influence of -NO₂ and -CN Groups | Preferred Position (if reaction occurs) |

| Nucleophilic Aromatic Substitution (SNAr) | Strongly Activating | C5 (requires a leaving group) |

| Electrophilic Aromatic Substitution (EAS) | Strongly Deactivating | C4 or C5 (highly unfavorable) |

Transition Metal-Catalyzed Reactions of this compound

Transition metal catalysis provides powerful tools for the functionalization of this compound, enabling transformations that are otherwise challenging. These methods include cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds and reduction processes.

While this compound itself is not typically a direct substrate for cross-coupling, its derivatives, particularly halogenated ones, are excellent partners in these reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are widely used. chemrxiv.orgresearchgate.net

To facilitate these couplings, a halogen, most commonly bromine, is introduced at a specific position on the thiophene ring, often C5. This bromo-derivative can then undergo regioselective Suzuki coupling, reacting with various boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base. researchgate.net This methodology allows for the introduction of a wide range of aryl or alkyl groups at the C5 position. Further substitution at other positions can also be achieved, for instance, by using a Stille reaction at the C3 position after the initial Suzuki coupling at C2 in a dibromothiophene system. researchgate.net

Recent advancements have also explored the direct use of nitroarenes as electrophiles in cross-coupling reactions, which involves the challenging cleavage of the C-NO₂ bond. nih.gov This "denitrative coupling" has been successfully applied in Suzuki-Miyaura reactions using specific palladium/phosphine ligand systems. nih.gov

Catalytic hydrogenation is a crucial reaction for modifying the functional groups of this compound. The primary application is the selective reduction of the nitro group to an amino group, yielding 3-aminothiophene-2-carbonitrile. illinois.edu This transformation is highly valuable as the resulting aminothiophene is a versatile building block for the synthesis of more complex heterocyclic compounds.

The reduction is typically carried out using hydrogen gas (H₂) and a heterogeneous metal catalyst. youtube.comyoutube.com Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. illinois.edu The reaction conditions, such as temperature and pressure, are generally mild. nih.gov

The selective reduction of the nitrile group in the presence of a nitro group is a more challenging transformation but can be achieved under specific conditions, for example, using borane (B79455) complexes. calvin.edu Conversely, the selective reduction of the nitro group without affecting the nitrile is more common.

The table below outlines typical conditions for the catalytic hydrogenation of a nitro group on a thiophene ring.

| Reactant | Catalyst | Reagents | Product |

| Nitrothiophene derivative | Pd/C | H₂ | Aminothiophene derivative |

| Nitrothiophene derivative | Raney Ni | H₂ | Aminothiophene derivative |

| Nitrothiophene derivative | Fe, NH₄Cl | EtOH, H₂O | Aminothiophene derivative |

Radical Reactions and Electron Transfer Processes

The nitro group in this compound makes the molecule susceptible to electron transfer reactions, which can lead to the formation of radical species. researchgate.net The study of these processes is often carried out using electrochemical techniques like cyclic voltammetry. researchgate.net

The first step in the electrochemical reduction of nitroaromatic compounds is typically a one-electron uptake to form a radical anion. researchgate.net

Ar-NO₂ + e⁻ ⇌ [Ar-NO₂]⁻

The stability of this radical anion is influenced by the structure of the aromatic system. For nitrothiophenes, the radical anion species can be quite stable. researchgate.net The electron-withdrawing nature of both the nitro and nitrile groups in this compound would be expected to stabilize the radical anion by delocalizing the negative charge. Further reduction can lead to a dianion. researchgate.net

These electron transfer processes are fundamental to the biological activity of some nitroaromatic compounds, where nitroreduction is often a necessary step. researchgate.net Radical intermediates have also been proposed in certain denitrative cross-coupling reactions of related nitroalkenes, where a radical adds to the double bond, followed by the elimination of the nitro group. mdpi.com While direct studies on radical reactions of this compound are specific, the principles derived from nitroarenes and nitrothiophenes provide a strong basis for understanding its potential behavior in such processes. researchgate.netresearchgate.net

Derivatization Strategies and Analogue Synthesis Based on 3 Nitrothiophene 2 Carbonitrile

Synthesis of Substituted Aminothiophene-2-carbonitriles

The reduction of the nitro group in 3-nitrothiophene-2-carbonitrile is a key step in the synthesis of 3-aminothiophene-2-carbonitrile (B1278636) derivatives. This transformation is typically achieved using reducing agents such as iron powder in acidic media or hydrogen gas with a palladium catalyst. The resulting amino group is a versatile handle for further functionalization.

One of the most significant applications of 2-aminothiophene-3-carbonitriles is in the Gewald reaction, a multicomponent reaction that provides access to polysubstituted 2-aminothiophenes. sciforum.netresearchgate.net This reaction involves the condensation of a ketone with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. sciforum.netresearchgate.net While the classical Gewald reaction is a powerful tool, modifications have been developed to broaden its scope and improve its efficiency. sciforum.net For instance, a two-step procedure involving the Knoevenagel condensation of a ketone with malononitrile (B47326) followed by a base-promoted reaction with sulfur has been successfully employed. researchgate.net

The amino group of 3-aminothiophene-2-carbonitriles can readily react with various electrophiles. For example, reaction with nitrous acid leads to the formation of diazonium salts, which are valuable intermediates for introducing a variety of substituents onto the thiophene (B33073) ring through Sandmeyer-type reactions. msu.edu These reactions allow for the synthesis of a wide range of 3-substituted-2-cyanothiophenes, further expanding the chemical space accessible from this compound.

The table below summarizes some examples of substituted aminothiophene-2-carbonitriles synthesized from this compound and their corresponding synthetic methods.

| Derivative | Reagents and Conditions | Reference |

| 3-Amino-5-methylthiophene-2-carbonitrile | Conjugate addition of mercaptoacetonitrile (B8634862) to acetylenic nitriles | capes.gov.br |

| 3-Amino-5-phenylthiophene-2-carbonitrile | Conjugate addition of mercaptoacetonitrile to acetylenic nitriles | capes.gov.br |

| 2-Amino-4-phenylthiophene-3-carbonitrile | Knoevenagel condensation of acetophenone (B1666503) and malononitrile, followed by Gewald's condensation | sciforum.net |

| 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile | Knoevenagel condensation of 4-methoxyacetophenone and malononitrile, followed by Gewald's condensation | sciforum.net |

Preparation of Fused Heterocyclic Systems from this compound Scaffolds

The 3-amino-2-cyanothiophene core, derived from this compound, is an excellent precursor for the synthesis of various fused heterocyclic systems. The adjacent amino and cyano groups can participate in cyclization reactions with a variety of reagents to form five- and six-membered rings fused to the thiophene core.

Thieno[3,2-d]pyrimidines: These fused systems, which are bioisosteres of purines, have garnered significant interest due to their diverse biological activities. nih.govnih.gov The synthesis of thieno[3,2-d]pyrimidines can be achieved by reacting 3-aminothiophene-2-carbonitriles with formamide (B127407) or other one-carbon synthons. nih.gov This reaction typically proceeds via initial formation of an amidine intermediate, which then undergoes intramolecular cyclization. For example, heating 2-amino-4,5-disubstituted thiophene-3-carbonitriles with formamide under reflux leads to the formation of the corresponding 5,6-disubstituted-3H-thieno[2,3-d]pyrimidin-4-ones. nih.gov

Thieno[3,2-b]pyridines: These heterocyclic compounds are another important class of fused systems that can be synthesized from 3-aminothiophene-2-carbonitrile derivatives. hmdb.camdpi.com The synthesis often involves the reaction of the aminonitrile with a suitable three-carbon synthon. For instance, reaction with chloroacetonitrile (B46850) can lead to the formation of 3-amino-thieno[2,3-b]pyridine-2-carbonitrile (B1626447) derivatives. mdpi.com

Thieno[3,2-b]thiophenes: The rigid and electron-rich thieno[3,2-b]thiophene (B52689) core is a valuable building block for organic electronic materials. ossila.com While not directly synthesized from this compound in a single step, derivatives of this scaffold can be accessed through multi-step sequences that may involve intermediates derived from the starting material.

The following table provides examples of fused heterocyclic systems prepared from this compound-derived scaffolds.

| Fused System | Starting Material | Reagents and Conditions | Reference |

| Thieno[3,2-d]pyrimidine | 2-Amino-4,5-disubstituted thiophene-3-carbonitrile | Formamide, reflux | nih.gov |

| Thieno[2,3-b]pyridine | 2-Mercapto-6-(substituted)pyridine-3-carbonitrile | Chloroacetonitrile or ethyl chloroacetate | mdpi.com |

Development of Novel this compound Analogues with Modified Functional Groups

The functional groups of this compound can be chemically modified to generate a library of novel analogues with tailored properties.

Modification of the Nitro Group: The nitro group can be reduced to an amino group, as discussed previously, which can then be further derivatized. acs.org For example, the amino group can be acylated to form amides or reacted with isocyanates to form ureas. acs.org These modifications can significantly alter the electronic properties and biological activity of the resulting compounds.

Modification of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide. It can also participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form tetrazoles. sciforum.net The conversion of the cyano group to a tetrazole ring is particularly interesting as tetrazoles are known to be metabolically stable isosteres of carboxylic acids and possess a wide range of biological activities. sciforum.net

Substitution on the Thiophene Ring: While direct electrophilic substitution on the this compound ring is challenging due to the deactivating nature of the nitro and cyano groups, substitution can be achieved on derivatives. For instance, after reduction of the nitro group, the resulting aminothiophene can undergo electrophilic substitution at the vacant positions on the thiophene ring.

The table below illustrates some of the modifications that can be performed on the functional groups of this compound.

| Modification | Reagents and Conditions | Resulting Functional Group | Reference |

| Nitro Reduction | Fe/HCl or H2/Pd | Amino | acs.org |

| Cyano to Tetrazole | Sodium azide, zinc chloride | Tetrazole | sciforum.net |

| Amine Acylation | Carboxylic acid, HATU, DIEA | Amide | acs.org |

Structure-Reactivity Relationship Studies of this compound Derivatives

The reactivity of this compound and its derivatives is intrinsically linked to their electronic structure. The electron-withdrawing nature of the nitro and cyano groups significantly influences the reactivity of the thiophene ring, making it susceptible to nucleophilic attack.

Studies on the kinetics of nucleophilic aromatic substitution (SNAr) reactions of 2-methoxy-3-X-5-nitrothiophenes have shown that the rate of reaction is highly dependent on the nature of the substituent at the 3-position. nih.govresearchgate.net Electron-withdrawing groups at this position enhance the electrophilicity of the carbon atom at the 2-position, thereby increasing the rate of nucleophilic attack. researchgate.net This is consistent with the general principles of SNAr reactions, where the rate-determining step is the initial addition of the nucleophile to form a Meisenheimer complex. nih.gov

The reactivity of thiophene derivatives is also influenced by the degree of aromatic condensation and the presence of substituents. elsevierpure.com For example, the reactivity of benzothiophene (B83047) is generally lower than that of dibenzothiophene (B1670422) in oxidation reactions. elsevierpure.com The position of substituents can also have a significant impact; for instance, a methyl group at the 2-position of benzothiophene can enhance its reactivity, whereas methyl groups at the 4- and 6-positions of dibenzothiophene can have varied effects depending on the reaction conditions. elsevierpure.com

Furthermore, the reactivity of olefins is known to be dependent on the electron density of the C=C bond, with electron-donating groups favoring electrophilic attack and electron-withdrawing groups favoring nucleophilic attack. chemrxiv.org Similar principles can be applied to understand the reactivity of the thiophene ring in this compound derivatives, where the electron-withdrawing substituents make the ring more susceptible to nucleophilic addition reactions.

The following table summarizes key findings from structure-reactivity relationship studies of thiophene derivatives.

| Thiophene Derivative | Reaction Type | Key Finding | Reference |

| 2-Methoxy-3-X-5-nitrothiophenes | Nucleophilic Aromatic Substitution | Electron-withdrawing groups at the 3-position increase the reaction rate. | nih.govresearchgate.net |

| Benzothiophene vs. Dibenzothiophene | Oxidation | Benzothiophene is less reactive than dibenzothiophene. | elsevierpure.com |

| Substituted Methyl (E)-cinnamates | Electrophilic Bromination | Electron-donating groups on the phenyl ring increase the reaction rate. | chemrxiv.org |

Advanced Spectroscopic and Structural Elucidation of 3 Nitrothiophene 2 Carbonitrile and Derivatives

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise solid-state arrangement of atoms in a crystalline molecule, providing accurate measurements of bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for 3-nitrothiophene-2-carbonitrile has not been reported, data from related thiophene (B33073) derivatives offer a strong basis for predicting its molecular architecture. For instance, the crystal structure of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline reveals key features of the nitro-substituted thiophene ring. iucr.org In this derivative, the C—S bond lengths within the thiophene ring are approximately 1.70 Å, and the internal ring angles are consistent with a five-membered aromatic system. iucr.org

Similarly, the analysis of 3-nitrobenzonitrile (B78329), which shares the nitro and nitrile functional groups, shows a slight tilt of the nitro group relative to the aromatic ring plane, with the angle between the two planes being around 11.22(6)°. nih.gov This suggests that in this compound, the nitro group may not be perfectly coplanar with the thiophene ring due to packing forces in the crystal lattice. The C-C bond lengths within the benzene (B151609) ring of 3-nitrobenzonitrile are in the range of 1.3851(19)–1.397(2) Å. nih.gov

Table 1: Representative Bond Lengths and Angles in Related Thiophene and Benzonitrile Derivatives

| Parameter | 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline iucr.org | 3-Nitrobenzonitrile nih.gov |

| Bond Lengths (Å) | ||

| C—S | 1.694(3) - 1.730(2) | - |

| C—C (aromatic) | ~1.37 - 1.44 | 1.3851(19) - 1.397(2) |

| C—NO₂ | ~1.45 | 1.4697(19) |

| C—CN | - | 1.447(2) |

| **Bond Angles (°) ** | ||

| C—S—C | ~92 | - |

| C—C—C (internal) | ~111 - 113 | ~118 - 121 |

| O—N—O | ~123 | ~124 |

| Benzene-NO₂ dihedral angle | - | 11.22(6) |

This table presents data from related compounds to infer the structural properties of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of molecules. ¹H and ¹³C NMR are fundamental techniques for characterizing organic compounds.

For this compound, the ¹H NMR spectrum is expected to show signals for the two protons on the thiophene ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro and nitrile groups. In 2-nitrothiophene (B1581588), the ring protons appear at chemical shifts of δ 7.89, 7.12, and 9.03 ppm in cyclohexane. chemicalbook.com For 3-nitrothiophene, the proton signals are also in the aromatic region. spectrabase.com The coupling constants (J-values) between adjacent protons on the thiophene ring are typically in the range of 3-6 Hz, providing information about their relative positions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the thiophene ring are expected to be in the aromatic region, generally between 120 and 150 ppm. oregonstate.edunih.gov The carbon attached to the electron-withdrawing nitro group (C3) and the carbon attached to the nitrile group (C2) are expected to be shifted downfield. The nitrile carbon itself typically appears in the range of 110-125 ppm. oregonstate.edu In a study of various heparin derivatives, comprehensive ¹H and ¹³C NMR spectral assignments were crucial for determining the major sequences and modifications. nih.gov

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign the proton and carbon signals and to establish long-range connectivity within the molecule. These techniques are invaluable for confirming the substitution pattern and for studying the through-bond and through-space interactions that define the molecule's conformation in solution.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Based on Related Compounds

| Nucleus | Functional Group/Position | Expected Chemical Shift (δ, ppm) | Reference Compound(s) |

| ¹H | Thiophene Ring Protons | 7.0 - 9.1 | 2-Nitrothiophene chemicalbook.com, 3-Nitrothiophene spectrabase.com |

| ¹³C | Thiophene Ring Carbons | 120 - 150 | General thiophenes oregonstate.edunih.gov |

| C-NO₂ | >140 | Nitroaromatics | |

| C-CN | ~110 | 2-Thiophenecarbonitrile (B31525) | |

| CN | 110 - 125 | Nitriles oregonstate.edu |

This table provides estimated chemical shift ranges based on data from analogous compounds.

Mass Spectrometry for Elucidating Fragmentation Pathways and Reaction Intermediates

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Electron Ionization (EI) mass spectrometry of this compound is expected to produce a molecular ion peak (M⁺˙) corresponding to its molecular weight. The fragmentation of this molecular ion would likely proceed through several characteristic pathways. A common fragmentation for nitroaromatic compounds is the loss of the nitro group as NO₂ (a loss of 46 Da) or as NO (a loss of 30 Da). nih.gov

The thiophene ring itself can undergo fragmentation. The loss of the nitrile group (CN, a loss of 26 Da) is another plausible fragmentation pathway. Subsequent fragmentations could involve the cleavage of the thiophene ring, leading to smaller charged fragments. The study of fragmentation patterns of related compounds, such as sesterterpenes, has shown that complex rearrangements and multiple bond cleavages can occur, often initiated by the charge localized on a specific functional group. nih.gov

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the molecular ion and its fragments, confirming the identity of the compound and its degradation products. Techniques like tandem mass spectrometry (MS/MS) can be used to isolate specific fragment ions and study their further fragmentation, providing detailed insights into the molecule's structure and bond strengths.

Table 3: Plausible Mass Spectrometric Fragments for this compound

| Fragment | Proposed Structure | Mass-to-Charge Ratio (m/z) | Neutral Loss |

| [M]⁺˙ | C₅H₂N₂O₂S⁺˙ | 154 | - |

| [M - NO₂]⁺ | C₅H₂NS⁺ | 108 | 46 (NO₂) |

| [M - NO]⁺˙ | C₅H₂NO₂S⁺˙ | 124 | 30 (NO) |

| [M - CN]⁺ | C₄H₂NO₂S⁺ | 128 | 26 (CN) |

| [M - HCN]⁺˙ | C₄HNO₂S⁺˙ | 127 | 27 (HCN) |

This table outlines potential fragmentation pathways based on the functional groups present in this compound.

Vibrational Spectroscopy (IR, Raman, SERS) for Functional Group Interactions and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly sensitive to the presence of specific functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, nitrile, and thiophene groups. The nitro group typically exhibits two strong stretching vibrations: an asymmetric stretch (ν_as(NO₂)) in the range of 1500-1560 cm⁻¹ and a symmetric stretch (ν_s(NO₂)) between 1300-1370 cm⁻¹. nii.ac.jp The nitrile group (C≡N) shows a sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹. nii.ac.jp

The thiophene ring itself has several characteristic vibrations. The C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹. The ring stretching vibrations (C=C and C-C) typically appear in the 1300-1600 cm⁻¹ region. iosrjournals.org The C-S stretching vibrations are usually found at lower wavenumbers, often between 600 and 900 cm⁻¹. iosrjournals.org

Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretch is also observable in the Raman spectrum. The symmetric vibrations of the thiophene ring are often strong in the Raman spectrum. mdpi.com Surface-Enhanced Raman Spectroscopy (SERS) could be employed to enhance the Raman signal and study the molecule's interaction with metal surfaces.

Table 4: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference(s) |

| Asymmetric NO₂ Stretch | Nitro | 1500 - 1560 | nii.ac.jp |

| Symmetric NO₂ Stretch | Nitro | 1300 - 1370 | nii.ac.jp |

| C≡N Stretch | Nitrile | 2220 - 2260 | nii.ac.jp |

| Aromatic C-H Stretch | Thiophene | >3000 | iosrjournals.org |

| Ring C=C/C-C Stretch | Thiophene | 1300 - 1600 | iosrjournals.org |

| C-S Stretch | Thiophene | 600 - 900 | iosrjournals.org |

This table summarizes the anticipated vibrational bands based on characteristic group frequencies.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Analysis

Electronic absorption (UV-Vis) and emission (fluorescence, phosphorescence) spectroscopy probe the electronic transitions within a molecule, providing insights into its electronic structure and conjugation.

The UV-Vis spectrum of this compound is expected to be influenced by the electronic nature of the thiophene ring and the attached nitro and nitrile substituents. Thiophene itself exhibits electronic transitions in the UV region. rsc.org The presence of the electron-withdrawing nitro and nitrile groups, which extend the π-system through conjugation, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted thiophene.

Fluorescence and phosphorescence studies could provide further information about the excited states of this compound. The efficiency and wavelength of emission would be dependent on the nature of the lowest excited state and the rates of radiative and non-radiative decay processes.

Table 5: Anticipated Electronic Absorption Features for this compound

| Transition Type | Chromophore | Expected Absorption Region (nm) | Reference(s) |

| π → π | Conjugated Thiophene System | 250 - 400 | researchgate.netcapes.gov.br |

| n → π | Nitro Group | >300 | researchgate.net |

This table provides a general estimation of the electronic absorption regions based on the electronic properties of the constituent functional groups.

Theoretical and Computational Chemistry Investigations of 3 Nitrothiophene 2 Carbonitrile

Electronic Structure and Reactivity Predictions using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method for evaluating the structural and electronic characteristics of molecules, including π-conjugated polythiophene derivatives. scienceopen.com For a molecule like 3-Nitrothiophene-2-carbonitrile, DFT calculations can optimize the molecular geometry (bond lengths and angles) and predict various physicochemical properties. researchgate.net The B3LYP functional is a popular DFT method often used for these types of calculations on thiophene (B33073) derivatives and nitroaromatic compounds. researchgate.nettandfonline.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. nih.gov Conversely, the LUMO is the orbital that will most likely accept electrons, defining the molecule's electrophilic nature. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For thiophene derivatives, the HOMO and LUMO are key to understanding charge transfer within the molecule. tandfonline.com In substituted nitroaromatics, the presence of electron-withdrawing groups like the nitro group typically lowers the energy of both the HOMO and LUMO. mdpi.com For this compound, the electron-withdrawing nature of both the nitro (-NO₂) and cyano (-CN) groups is expected to significantly lower the LUMO energy, making the molecule a potent electrophile. The HOMO would likely be distributed across the thiophene ring, while the LUMO would be expected to have significant density on the C-NO₂ and C-CN bonds, as well as the nitro group itself.

Table 1: Illustrative Frontier Molecular Orbital Data for a Substituted Thiophene Derivative Data presented is for a representative thiophene derivative to illustrate typical values obtained from DFT calculations.

| Orbital | Energy (eV) | Description |

| LUMO | -1.142 | Lowest Unoccupied Molecular Orbital; indicates electrophilic sites. |

| HOMO | -4.994 | Highest Occupied Molecular Orbital; indicates nucleophilic sites. |

| Energy Gap (ΔE) | 3.852 | Indicates molecular reactivity and stability. |

| Source: Illustrative data adapted from a study on a different thiophene derivative. nih.gov |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

For nitroaromatic compounds, strong positive electrostatic potentials are often found over the aromatic ring and near the carbon atoms attached to the nitro groups, a result of the powerful electron-withdrawing effect of -NO₂. tandfonline.comresearchgate.net The oxygen atoms of the nitro group invariably show regions of intense negative potential. researchgate.net In this compound, the MEP map would be expected to show a significant positive potential on the thiophene ring, particularly near the C3 atom bonded to the nitro group. The most negative regions would be localized on the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, marking them as sites susceptible to electrophilic attack. researchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surface (PES) of a chemical reaction. This allows for the identification of intermediates, transition states (TS), and the calculation of energy barriers, providing a step-by-step understanding of the reaction mechanism. documentsdelivered.com For nitrothiophenes, potential reactions include nucleophilic aromatic substitution, where a nucleophile displaces the nitro group. researchgate.netnih.gov

By calculating the energies of reactants, transition states, and products, a reaction's energy profile can be constructed. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. A lower activation barrier implies a faster reaction. documentsdelivered.com

In reactions involving substituted thiophenes, such as the nucleophilic substitution of the nitro group in 3-nitrothiophene-2,5-dicarboxylates, DFT can be used to model the reaction pathway. researchgate.net For this compound, a key transformation to investigate would be its reaction with a nucleophile (e.g., a thiol). The strong electron-withdrawing properties of both the nitro and cyano groups would activate the thiophene ring for such an attack. Computational studies would aim to locate the transition state for the formation of a Meisenheimer complex, a common intermediate in such reactions, and calculate the associated activation barrier. nih.gov

The solvent in which a reaction occurs can significantly influence its rate and mechanism. Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nsf.gov Explicit models involve including individual solvent molecules in the calculation, which is more computationally intensive but can capture specific interactions like hydrogen bonding. nsf.gov

Studies on nitrophenols have shown that solvent effects can be minimal for some derivatives but dramatic for others, sometimes due to strong interactions between the solvent and a nitro group in an excited state. nsf.gov For a polar molecule like this compound, moving from a nonpolar to a polar solvent would be expected to stabilize the ground state and any polar transition states, potentially altering reaction barriers. Computational modeling in different solvents would be crucial to predict its reactivity under various experimental conditions.

Conformational Analysis and Intramolecular Interactions

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For substituted thiophenes, particularly those with bulky adjacent groups, steric hindrance can lead to twisting of substituent groups relative to the thiophene ring. acs.org

For this compound, the primary conformational freedom involves the rotation of the nitro group around the C-N bond. While the nitrile group is linear, the nitro group has a specific orientation relative to the ring. DFT calculations can determine the potential energy surface for this rotation. It is expected that the most stable conformation would be one where the nitro group is coplanar with the thiophene ring to maximize π-conjugation, although steric repulsion between the sulfur atom and an oxygen atom might cause a slight twist. The energy barrier for this rotation could also be calculated, providing insight into the molecule's flexibility at different temperatures. acs.org

Topological Analysis of Electron Density (e.g., QTAIM, IGM) for Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the solid-state packing, crystal morphology, and ultimately the material properties of molecular compounds. While specific topological analyses for this compound are not extensively documented in publicly available literature, insights can be drawn from studies on closely related thiophene and nitroaromatic derivatives using methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Independent Gradient Model (IGM).

QTAIM is a powerful theoretical framework that analyzes the topology of the electron density (ρ(r)) to characterize chemical bonding and intermolecular interactions. researchgate.netbenthamscience.com Within QTAIM, the presence of a bond path between two atoms and a corresponding bond critical point (BCP) is an indicator of an interaction. The properties at the BCP, such as the electron density (ρ(r)b), its Laplacian (∇²ρ(r)b), and the total energy density (H(r)b), provide quantitative information about the nature and strength of the interaction. researchgate.netnih.gov Generally, for closed-shell interactions like hydrogen bonds and van der Waals forces, ρ(r)b is low and ∇²ρ(r)b is positive. nih.gov The total energy density, which is the sum of the kinetic energy density (G(r)b) and potential energy density (V(r)b), can distinguish between shared interactions (H(r)b < 0) and closed-shell interactions (H(r)b > 0).

The Independent Gradient Model (IGM) is another valuable tool for visualizing and analyzing intermolecular interactions. nih.govpiquemalresearch.com IGM is based on the electron density gradient and provides a 3D representation of interaction regions. piquemalresearch.com A key feature of IGM is its ability to automatically separate inter- and intra-fragment interactions, generating isosurfaces that highlight the spatial localization of these interactions. researchgate.netchemrxiv.org A recent advancement, IGM based on Hirshfeld partition (IGMH), offers a more refined approach by using atomic densities from the actual molecular electron density rather than a promolecular density, leading to less bulgy and more accurate graphical representations of weak interactions. nih.govchemrxiv.org

In a study of Schiff's bases derived from the isomeric 5-nitrothiophene-2-carboxaldehyde, crystallographic and QTAIM analyses were used to quantify the noncovalent interactions governing the crystal packing. nih.gov The analysis revealed various weak intermolecular interactions, such as C–H···O, C–H···N, and C–H···S hydrogen bonds, as well as π-π stacking. The topological parameters at the bond critical points for these interactions were calculated to characterize their strength. For instance, the electron density and its Laplacian at the BCPs for C–H···O interactions provided quantitative evidence for their role in stabilizing the crystal structure.

The table below summarizes typical topological parameters from a QTAIM analysis for noncovalent interactions found in a related nitrothiophene derivative, which are expected to be comparable to those in this compound.

Table 1: Illustrative QTAIM Topological Parameters for Intermolecular Interactions in a Nitrothiophene Derivative. (Data derived by analogy from related structures nih.gov)

| Interaction Type | d (Å) | ρ(r)b (a.u.) | ∇²ρ(r)b (a.u.) | H(r)b (a.u.) |

|---|---|---|---|---|

| C–H···O | 2.50 - 2.70 | 0.010 - 0.025 | 0.030 - 0.060 | > 0 |

| C–H···N | 2.60 - 2.80 | 0.008 - 0.020 | 0.025 - 0.050 | > 0 |

| π-π stacking | 3.40 - 3.80 | 0.004 - 0.007 | 0.015 - 0.025 | > 0 |

| C–H···S | 2.80 - 3.00 | 0.007 - 0.015 | 0.020 - 0.040 | > 0 |

These analyses collectively indicate that the crystal packing of nitro-substituted thiophenes is typically governed by a complex network of weak, closed-shell interactions. The nitro group acts as a strong hydrogen bond acceptor, while the thiophene ring can participate in π-stacking and act as a weak hydrogen bond acceptor via its sulfur atom and π-system.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derived Compounds (focus on chemical activity descriptors)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological or chemical activity. nih.gov These models are built by calculating numerical parameters, known as molecular descriptors, that quantify various aspects of a molecule's structure and properties. protoqsar.com For derivatives of this compound, QSAR studies would aim to predict activities such as antimicrobial, anticancer, or toxic effects by establishing a mathematical relationship between activity and specific molecular descriptors.

While specific QSAR models for this compound derivatives are not prominent in the literature, extensive research on thiophene and nitroaromatic compounds provides a strong basis for understanding which descriptors are likely to be significant. nih.govbrieflands.com These descriptors can be broadly categorized into constitutional, topological, geometric, electrostatic, and quantum-chemical types.

Studies on various thiophene derivatives have identified several key descriptors related to their biological activities. For instance, a 2D-QSAR study on thiophene derivatives as JNK1 inhibitors found that descriptors like the Verloop L parameter (a steric descriptor), bond dipole moment, LogP (lipophilicity), and the Balaban topological index were crucial for modeling inhibitory activity. brieflands.com Another study on N-(aryl)-2-thiophene-2-ylacetamide derivatives identified hydrogen acceptor count and field effects as important for the partition coefficient (log P), a key property influencing bioavailability. asianpubs.org

The presence of the nitro group adds another layer of complexity, often linked to specific mechanisms of action and toxicity. QSAR studies on nitroaromatic compounds frequently employ quantum-chemical descriptors. nih.govresearchgate.net For example, the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are often critical. nih.govui.ac.id E_LUMO, in particular, is often related to the ease of reduction of the nitro group, a key step in the metabolic activation of many nitroaromatic compounds to toxic species. Other important descriptors for nitroaromatics include atomic net charges (especially on the nitro group atoms), dipole moment (μ), and polarizability (α). nih.govui.ac.id A review of QSAR studies on the toxicity of nitroaromatic compounds highlighted the importance of descriptors like the halfwave reduction potential (E₁/₂), bioconcentration factor (BCF), E_HOMO, E_LUMO, and the octanol/water partition coefficient (K_ow). nih.gov

The table below summarizes common chemical activity descriptors used in QSAR studies of thiophene and nitroaromatic compounds, which would be relevant for modeling the activity of this compound derivatives.

Table 2: Relevant Molecular Descriptors for QSAR Studies of Nitrothiophene Derivatives.

| Descriptor Class | Descriptor Name | Description | Potential Relevance |

|---|---|---|---|

| Lipophilicity | LogP / K_ow | Octanol-water partition coefficient, measures hydrophobicity. nih.gov | Membrane permeability, bioavailability. |

| Electronic | E_HOMO | Energy of the Highest Occupied Molecular Orbital. ui.ac.id | Electron-donating ability, susceptibility to electrophilic attack. |

| Electronic | E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. ui.ac.id | Electron-accepting ability, ease of reduction (crucial for nitro group). |

| Electronic | Atomic Net Charges (q) | Partial charge on individual atoms. ui.ac.id | Electrostatic interactions with biological targets. |

| Electronic | Dipole Moment (μ) | Measure of overall molecular polarity. ui.ac.id | Binding affinity, solubility. |

| Topological | Balaban Topological Index | Describes molecular branching and shape. brieflands.com | Receptor fit and steric interactions. |

| Steric | Verloop L parameter | Length of a substituent along a specific axis. brieflands.com | Steric hindrance at the binding site. |

| Constitutional | Hydrogen Bond Acceptors | Number of atoms that can accept a hydrogen bond. asianpubs.org | Interaction with biological receptors. |

By combining these types of descriptors using statistical methods like multiple linear regression (MLR), researchers can develop predictive models for the activity of novel this compound derivatives, guiding the synthesis of more potent or less toxic compounds. brieflands.comui.ac.id

Applications As Synthetic Intermediates and Building Blocks in Advanced Organic Synthesis

Utilization in the Synthesis of Complex Heterocyclic Systems

3-Nitrothiophene-2-carbonitrile is a valuable precursor for the synthesis of a variety of complex heterocyclic systems. The presence of both a nitro and a nitrile group on the thiophene (B33073) ring allows for a range of chemical transformations, leading to the formation of fused ring systems and other intricate molecular architectures.

One of the key reaction types involving this compound is the [3+2] cycloaddition reaction. In this type of reaction, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. wikipedia.org The electron-withdrawing nature of the nitro and nitrile groups in this compound makes the thiophene ring susceptible to act as a dipolarophile in reactions with various 1,3-dipoles. For example, it can react with azomethine ylides to form fused pyrrolidine (B122466) derivatives. nih.gov This approach provides a direct route to polyheterocyclic compounds containing a thiophene ring.

The nitro group can also be reduced to an amino group, which then opens up further possibilities for cyclization reactions. For instance, the resulting 3-aminothiophene-2-carbonitrile (B1278636) can be used as a key intermediate in the synthesis of thieno[3,2-b]pyridines and other related heterocyclic systems. These types of reactions are crucial for creating novel molecular scaffolds with potential applications in various fields.

Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or converted to other functional groups, providing additional handles for synthetic modifications and the construction of more complex heterocyclic structures. The versatility of this compound as a starting material makes it an important tool for organic chemists seeking to build complex molecules with specific functionalities and properties.

Table 1: Examples of Heterocyclic Systems Synthesized from this compound

| Starting Material | Reagent(s) | Resulting Heterocyclic System | Reference(s) |

| This compound | Azomethine ylide | Fused pyrrolidine derivative | nih.gov |

| This compound | Reducing agent, then cyclization | Thieno[3,2-b]pyridine | |

| This compound | Hydrolysis, then cyclization | Fused thiophene-lactam |

Role as a Precursor for Advanced Materials

The unique electronic and structural features of this compound make it a valuable building block for the synthesis of advanced materials with tailored optical and electronic properties. Its derivatives have found applications in the development of conjugated polymers for organic electronics and as components of optoelectronic materials and dyes.

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are of great interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ossila.com The incorporation of thiophene units into these polymers is known to enhance their charge transport properties and stability. nih.gov

This compound can be transformed into monomers suitable for polymerization. For example, reduction of the nitro group to an amino group, followed by further functionalization, can yield monomers that can be polymerized through various cross-coupling reactions, such as Suzuki or Stille coupling. rsc.org The resulting polymers can exhibit interesting electronic properties due to the presence of the thiophene ring and the functional groups derived from the nitrile moiety.

The Knoevenagel condensation is another polymerization method where dinitrile monomers, which can be derived from this compound, react with dialdehydes to form conjugated polymers. ep2-bayreuth.de These polymers often exhibit intense colors and possess both p- and n-dopable characteristics, making them suitable for various electronic applications. ep2-bayreuth.de

Table 2: Polymerization Reactions Involving Derivatives of this compound

| Monomer Type | Polymerization Method | Resulting Polymer Type | Potential Application | Reference(s) |

| Dinitrile (derived from this compound) | Knoevenagel Condensation | Conjugated Copolymer | Organic Electronics | ep2-bayreuth.de |

| Functionalized aminothiophene (from this compound) | Suzuki or Stille Coupling | Alternating Copolymer | Organic Field-Effect Transistors | rsc.org |

The electron-withdrawing nature of the nitro and nitrile groups in this compound makes it a useful component in the design of push-pull chromophores. These molecules consist of an electron-donating group and an electron-accepting group connected by a π-conjugated bridge. This architecture leads to intramolecular charge transfer (ICT) upon photoexcitation, which is a key property for many optoelectronic applications, including nonlinear optics and organic light-emitting diodes (OLEDs). mdpi.com

By strategically combining derivatives of this compound (the acceptor part) with various electron-donating moieties, a wide range of dyes with tunable absorption and emission properties can be synthesized. For instance, azo dyes can be created by diazotizing an amino derivative of this compound and coupling it with a suitable aromatic compound. lpnu.ua These dyes can have applications in various areas, from traditional textile dyeing to advanced materials for optical data storage.

Furthermore, the rigid and planar structure of the thiophene ring, when incorporated into larger molecules, can enhance π-π stacking and improve charge mobility, which is beneficial for the performance of organic electronic devices. nih.gov The versatility of this compound allows for the creation of a diverse library of materials with tailored optoelectronic properties.

Intermediacy in Agrochemical and Pharmaceutical Research (synthetic pathway, not efficacy/clinical data)

Thiophene-containing compounds have a long history of application in medicinal chemistry and agrochemical research. google.comnih.gov The thiophene scaffold is considered a privileged structure due to its ability to mimic a phenyl ring while offering different electronic and steric properties, which can lead to improved biological activity and pharmacokinetic profiles. nih.gov

This compound serves as a key starting material for the synthesis of more complex molecules that are investigated for their potential as pharmaceuticals and agrochemicals. The synthetic utility of this compound lies in the ability to selectively transform the nitro and nitrile groups into a variety of other functionalities.

For example, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in the formation of heterocyclic rings. acs.orgacs.org The nitrile group can be hydrolyzed to a carboxylic acid, which can be converted to esters, amides, or other acid derivatives. quinoline-thiophene.com These transformations allow for the systematic modification of the molecule's structure to explore structure-activity relationships (SAR).